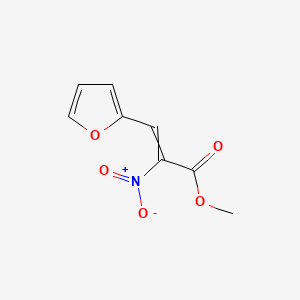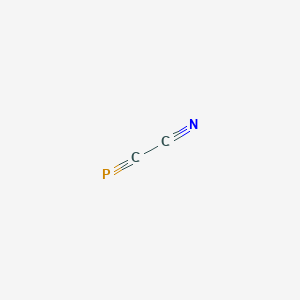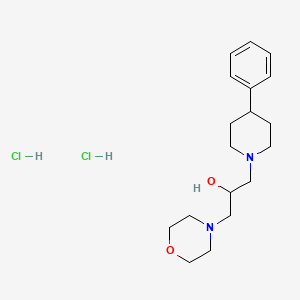
alpha-(4-Morpholinylmethyl)-4-phenyl-1-piperidineethanol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-PIPERIDINEETHANOL, ALPHA-(4-MORPHOLINYLMETHYL)-4-PHENYL-, DIHYDROCHLORIDE is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-PIPERIDINEETHANOL, ALPHA-(4-MORPHOLINYLMETHYL)-4-PHENYL-, DIHYDROCHLORIDE typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the ethanol group and the morpholinylmethyl and phenyl substituents. Common reagents used in these reactions include alkyl halides, amines, and alcohols, with conditions such as refluxing in organic solvents and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-PIPERIDINEETHANOL, ALPHA-(4-MORPHOLINYLMETHYL)-4-PHENYL-, DIHYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the ethanol group to a carbonyl group.
Reduction: Reduction of any carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the piperidine ring or the phenyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for its pharmacological properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 1-PIPERIDINEETHANOL, ALPHA-(4-MORPHOLINYLMETHYL)-4-PHENYL-, DIHYDROCHLORIDE involves its interaction with specific molecular targets in the body. These may include receptors, enzymes, or ion channels. The compound may modulate the activity of these targets, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Piperidineethanol derivatives: Compounds with similar structures but different substituents.
Morpholine derivatives: Compounds containing the morpholine ring.
Phenyl-substituted compounds: Compounds with phenyl groups attached to various functional groups.
Uniqueness
1-PIPERIDINEETHANOL, ALPHA-(4-MORPHOLINYLMETHYL)-4-PHENYL-, DIHYDROCHLORIDE is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
76907-74-9 |
|---|---|
Molekularformel |
C18H30Cl2N2O2 |
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
1-morpholin-4-yl-3-(4-phenylpiperidin-1-yl)propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C18H28N2O2.2ClH/c21-18(15-20-10-12-22-13-11-20)14-19-8-6-17(7-9-19)16-4-2-1-3-5-16;;/h1-5,17-18,21H,6-15H2;2*1H |
InChI-Schlüssel |
NDQDGWFVPWVOKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C2=CC=CC=C2)CC(CN3CCOCC3)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


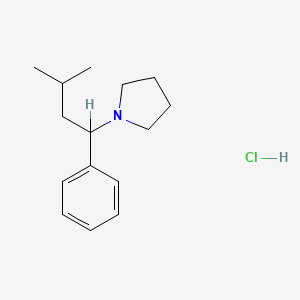
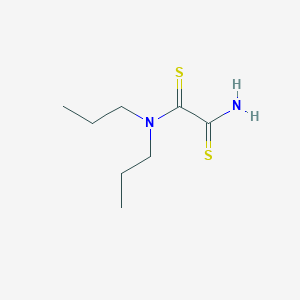
![1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14448219.png)
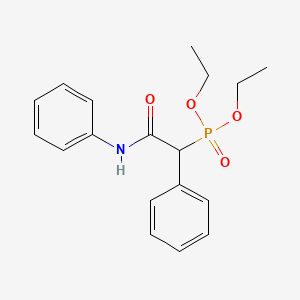
![6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine](/img/structure/B14448226.png)
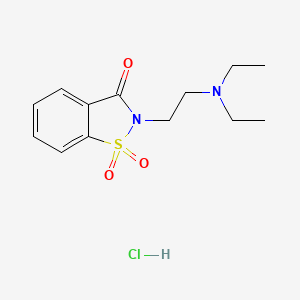
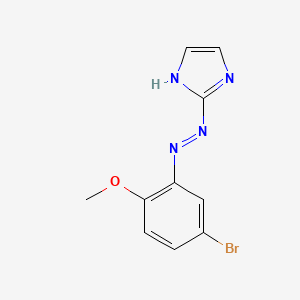

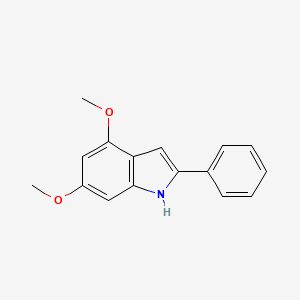
![Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14448251.png)
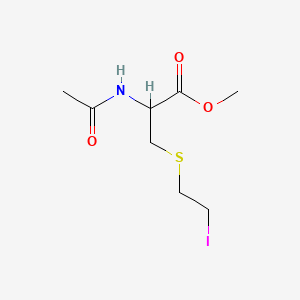
![2-[(Dimethylamino)(phenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14448269.png)
